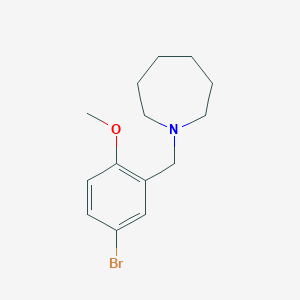![molecular formula C21H25N3O2 B5617836 N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617836.png)
N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves chemical modifications to optimize biological properties. For instance, the methylation of the pyridine moiety in certain molecules has been explored as a method to enhance analgesic properties, indicating a strategic approach to altering the chemical structure for improved biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Molecular Structure Analysis
Crystal and molecular structure analyses of similar molecules, such as N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, reveal complex intramolecular interactions and conformations. These structures are essential for understanding the bioactive conformations of drug molecules (Prasad, Shamala, Nagaraj, Chandrasekaran, & Balaram, 1979).
Chemical Reactions and Properties
Chemical reactions involving N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides highlight the role of substituents in enhancing biological activity, suggesting that modifications in the chemical structure can lead to increased biological efficacy (Ukrainets et al., 2015).
Physical Properties Analysis
The synthesis and structural analysis of a 3 x 3 isomer grid based on nine Methyl-N-(pyridyl)benzamides demonstrate the influence of substitution patterns on molecular conformations, highlighting the significance of physical properties in determining the molecular arrangement and interactions (Mocilac, Tallon, Lough, & Gallagher, 2010).
Propriétés
IUPAC Name |
N-benzyl-1-ethyl-N-[(3-methylpyridin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-23-14-18(12-20(23)25)21(26)24(13-17-9-5-4-6-10-17)15-19-16(2)8-7-11-22-19/h4-11,18H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUQDDLWKFOYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N(CC2=CC=CC=C2)CC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-6-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5617769.png)
![1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5617784.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]](/img/structure/B5617789.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5617797.png)
![3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5617798.png)


![8-(2-morpholinylcarbonyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5617829.png)
![1-methyl-4-[(5-nitro-2-furyl)methyl]-1,4-diazepane](/img/structure/B5617833.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B5617847.png)

![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)